Hemicholinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A potent inhibitor of the high affinity uptake system for CHOLINE. It has less effect on the low affinity uptake system. Since choline is one of the components of ACETYLCHOLINE, treatment with hemicholinium can deplete acetylcholine from cholinergic terminals. This compound 3 is commonly used as a research tool in animal and in vitro experiments.

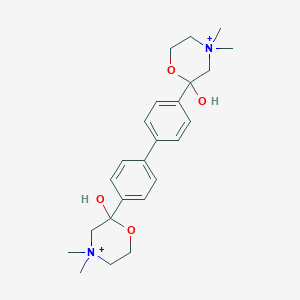

2-[4-[4-(2-hydroxy-4,4-dimethyl-2-morpholin-4-iumyl)phenyl]phenyl]-4,4-dimethyl-2-morpholin-4-iumol is a member of morpholines.

Applications De Recherche Scientifique

Neuropharmacological Research

Mechanism of Action

Hemicholinium-3 inhibits the transport of choline into presynaptic neurons, thereby reducing the synthesis of ACh. This mechanism has made HC-3 a valuable tool in studying cholinergic signaling pathways and their implications in various neurological conditions.

Facilitation of ACh Release

Interestingly, studies have shown that HC-3 can facilitate ACh release under certain conditions, suggesting a complex role in synaptic transmission. For instance, it has been observed to potentiate ACh release at both excitatory and inhibitory synapses in the model organism Aplysia californica . This dual action may provide insights into cholinergic modulation during different physiological states.

Toxicology and Antidote Research

Protection Against Organophosphate Poisoning

HC-3 has been investigated for its potential protective effects against organophosphate poisoning, which is known to inhibit AChE (acetylcholinesterase) and lead to excessive accumulation of ACh. Research indicates that intraventricular administration of HC-3 can protect against lethal doses of soman, a type of organophosphate, by inhibiting ACh synthesis . This suggests that HC-3 could serve as a physiological antagonist to organophosphate toxicity.

Pharmacological Studies in Animal Models

Research Tool for Cholinergic Studies

this compound-3 is widely utilized as a research tool in both animal and in vitro experiments to explore cholinergic systems. Its ability to selectively inhibit choline uptake makes it an essential compound for studying the dynamics of ACh release and its physiological effects .

Case Studies and Experimental Findings

Several studies have documented the effects of HC-3 on various animal models. For example:

- In one study involving cats, HC-3 was shown to facilitate slow-wave sleep while abolishing paradoxical sleep, indicating its influence on sleep patterns through cholinergic mechanisms .

- Another investigation demonstrated that HC-3 could modulate learning behaviors in mice when administered alongside anticholinergic drugs .

Potential Therapeutic Applications

While this compound is primarily used for research purposes, its pharmacological properties suggest potential therapeutic applications:

- Neurological Disorders: Given its role in modulating ACh levels, HC-3 could have implications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease or other forms of dementia.

- Anticonvulsant Properties: The mixed anticholinergic and anti-NMDA properties observed with this compound derivatives may provide avenues for developing anticonvulsant treatments for nerve agent casualties .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuropharmacology | Study of cholinergic signaling and synaptic transmission | Potentiates ACh release; facilitates slow-wave sleep |

| Toxicology | Investigation as a protective agent against organophosphate poisoning | Protects against soman toxicity via ACh synthesis inhibition |

| Animal Model Research | Tool for exploring cholinergic systems | Used extensively in studies involving synaptic dynamics |

| Potential Therapeutics | Implications for treating neurological disorders and developing anticonvulsants | May help in managing cholinergic dysfunctions; mixed properties beneficial |

Propriétés

Numéro CAS |

16478-59-4 |

|---|---|

Formule moléculaire |

C24H34N2O4+2 |

Poids moléculaire |

414.5 g/mol |

Nom IUPAC |

2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol |

InChI |

InChI=1S/C24H34N2O4/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24/h5-12,27-28H,13-18H2,1-4H3/q+2 |

Clé InChI |

JIWUESGGKYLPPG-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C |

SMILES canonique |

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C |

Synonymes |

Hemicholinium Hemicholinium 3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.